

Standard Protocol for Using ARPE-19 in Cell Culture

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Compound of Interest

Compound Name: AKS-19

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Application Note ID: AN-ARPE19-20251215

Audience: Researchers, scientists, and drug development professionals.

Topic: Standard Protocol for using ARPE-19 in Cell Culture

Introduction

The ARPE-19 cell line is a spontaneously immortalized human retinal pigment epithelial (RPE) cell line derived from a 19-year-old male. These cells exhibit morphological and functional characteristics of RPE cells in vivo, making them a valuable model for studying retinal biology, disease pathogenesis (e.g., age-related macular degeneration), and for pharmacological and toxicological screening. This document provides a comprehensive guide to the standard protocols for culturing, maintaining, and experimenting with the ARPE-19 cell line.

Data Presentation: ARPE-19 Culture Parameters

The following table summarizes key quantitative parameters for the culture of ARPE-19 cells, compiled from various sources. These parameters can be optimized based on specific experimental needs.

Parameter	Standard Culture	Differentiation Protocol	Source(s)
Seeding Density	1 x 10 ⁴ to 3 x 10 ⁴ cells/cm ²	1 x 10 ⁵ to 2 x 10 ⁵ cells/cm ² on Transwell inserts	[1][2]
Sub-cultivation Ratio	1:3 to 1:5	N/A (long-term culture)	[3]
Passage Frequency	Every 3-5 days (at 80-90% confluency)	N/A	[1]
Population Doubling Time	Approximately 55-65 hours	N/A	[3][4]
Incubation Time (Trypsin)	5-15 minutes	5-10 minutes	[5]
Centrifugation Speed	125-400 x g	125 x g	[1]
Centrifugation Time	5-12 minutes	5 minutes	[1]
Trans-epithelial Resistance (TER)	Low	>50 MΩ·cm ² (increases with differentiation)	[6]

Experimental Protocols

General Cell Culture and Maintenance of ARPE-19 Cells

This protocol describes the standard procedure for thawing, culturing, and passaging ARPE-19 cells.

Materials:

- ARPE-19 cells (e.g., ATCC CRL-2302)
- Complete Growth Medium: DMEM/F12 medium (e.g., ATCC 30-2006) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- 0.25% Trypsin-EDTA solution[1]
- T-25 or T-75 cell culture flasks
- Humidified incubator at 37°C with 5% CO₂[1][3]
- Water bath at 37°C
- Centrifuge

Procedure:

a. Thawing Cryopreserved Cells:

- Rapidly thaw the vial of frozen ARPE-19 cells by gentle agitation in a 37°C water bath (approximately 2 minutes).
- Transfer the cell suspension to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 150-400 x g for 8-12 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate the flask at 37°C in a humidified 5% CO₂ incubator.[1]

b. Routine Cell Maintenance:

- Observe the cells daily under a microscope to monitor their health and confluency.
- Change the culture medium every 2-3 days by aspirating the old medium and adding fresh, pre-warmed complete growth medium.[1]

c. Sub-culturing (Passaging) ARPE-19 Cells:

- When the cells reach 80-90% confluency, aspirate the culture medium.
- Wash the cell monolayer once with PBS.
- Add 1-2 mL (for a T-25 flask) or 2-3 mL (for a T-75 flask) of 0.25% Trypsin-EDTA solution to cover the cell layer.[1]
- Incubate at 37°C for 5-15 minutes, or until the cells detach.[5]
- Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a conical tube and centrifuge at 125 x g for 5 minutes.[1]
- Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Seed new culture flasks at a sub-cultivation ratio of 1:3 to 1:5.[3]
- Incubate the new flasks at 37°C in a humidified 5% CO₂ incubator.

Differentiation of ARPE-19 Cells on Transwell Inserts

This protocol describes a method to differentiate ARPE-19 cells to form a polarized monolayer, which better mimics the in vivo RPE.

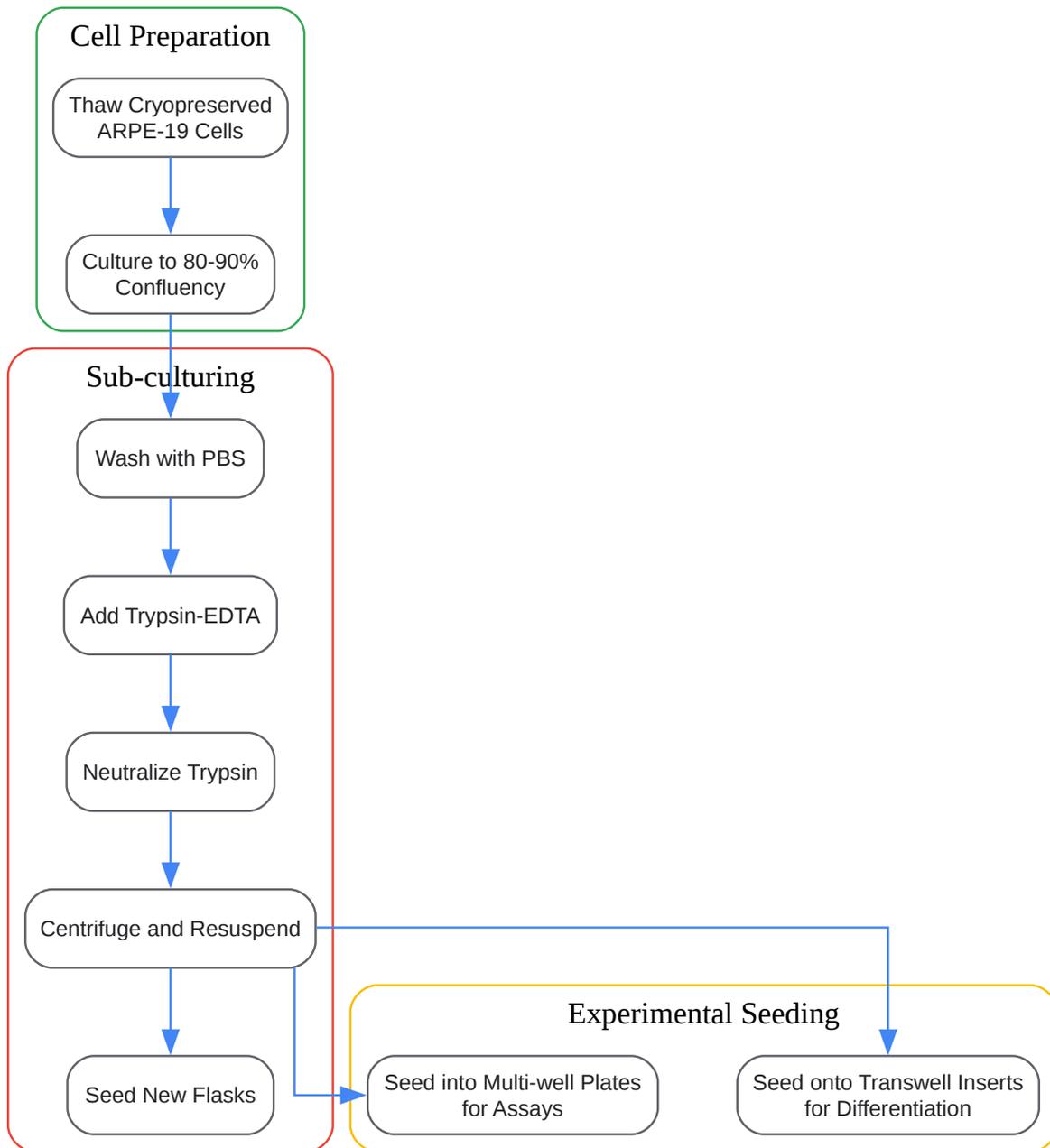
Materials:

- Confluent ARPE-19 cells
- Complete Growth Medium
- Differentiation Medium (Complete Growth Medium with reduced serum, e.g., 1% FBS)
- Transwell permeable supports (e.g., 0.4 µm pore size)
- Fibronectin (for coating)[1]

Procedure:

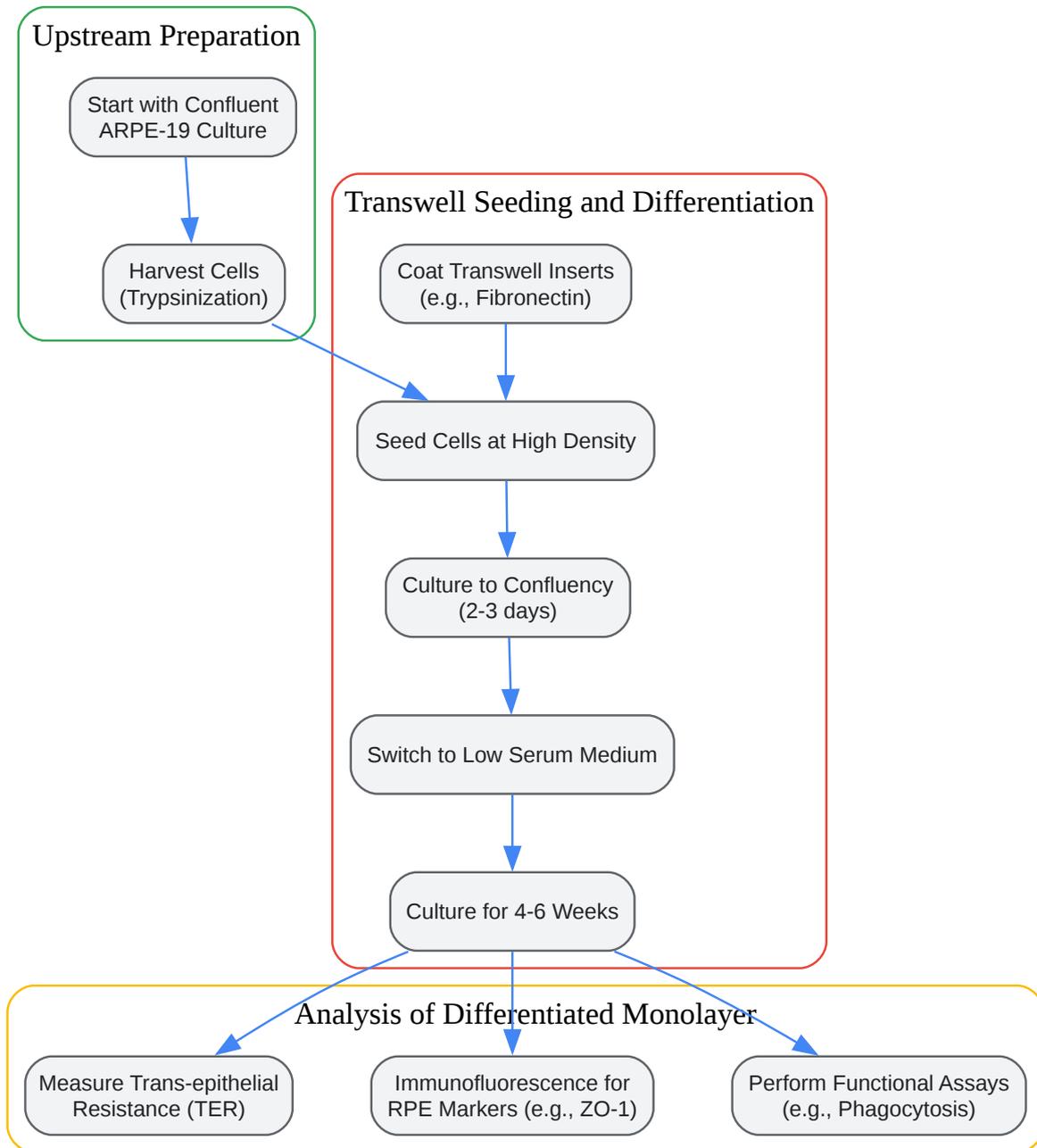
- Coat the apical side of the Transwell inserts with fibronectin according to the manufacturer's instructions.^[1]
- Harvest ARPE-19 cells as described in the sub-culturing protocol.
- Seed the cells at a high density (e.g., 1×10^5 cells/cm²) onto the fibronectin-coated Transwell inserts in complete growth medium.
- Allow the cells to adhere and become confluent for 2-3 days.
- Once confluent, switch to a low-serum differentiation medium (e.g., 1% FBS).
- Culture the cells for 4-6 weeks, changing the medium in both the apical and basal compartments every 2-3 days.
- Differentiation can be monitored by measuring the trans-epithelial resistance (TER) and by immunofluorescence staining for RPE-specific markers (e.g., ZO-1, RPE65).

Mandatory Visualizations



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Caption: Standard workflow for the preparation and use of ARPE-19 cells.



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Caption: Workflow for the differentiation of ARPE-19 cells on permeable supports.

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References

- 1. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ARPE-19 Cell Line - Specialized Look into Retinal Pigment Epithelial Cell Research with ARPE-19 [cytion.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. Rapid differentiation of the human RPE cell line, ARPE-19, induced by nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
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